The synthesis of bis(2-nitro-4-methoxyphenyl)disulfide can be achieved through various methods, primarily involving the reaction of appropriate thiol compounds with sulfur sources. A notable method includes the reaction of 2-nitro-4-methoxyphenol with sodium sulfide in the presence of elemental sulfur or sulfur-containing compounds under controlled conditions.
The molecular structure of bis(2-nitro-4-methoxyphenyl)disulfide features two 2-nitro-4-methoxyphenyl groups connected by a disulfide bond. The structural representation highlights:
Bis(2-nitro-4-methoxyphenyl)disulfide can participate in several chemical reactions, including:
The mechanism of action for bis(2-nitro-4-methoxyphenyl)disulfide often involves nucleophilic attack at the sulfur atom by various nucleophiles, leading to the cleavage of the disulfide bond. This process is crucial in biological systems where disulfides play a role in redox reactions.
Bis(2-nitro-4-methoxyphenyl)disulfide has several scientific applications, including:
Bis(2-nitro-4-methoxyphenyl)disulfide is systematically named as 4-methoxy-1-[(4-methoxy-2-nitrophenyl)disulfanyl]-2-nitrobenzene according to International Union of Pure and Applied Chemistry (IUPAC) conventions. Its molecular formula is C₁₄H₁₂N₂O₆S₂, with a molecular weight of 368.4 grams per mole . The compound features a central disulfide bond (–S–S–) linking two identical aromatic rings. Each ring is substituted with an electron-donating methoxy group (–OCH₃) at the para-position (C4) and an electron-withdrawing nitro group (–NO₂) at the ortho-position (C2). This push-pull electronic configuration significantly influences the compound’s reactivity and spectroscopic properties.
Table 1: Key Identifiers of Bis(2-nitro-4-methoxyphenyl)disulfide
Property | Value |
---|---|
CAS Registry Number | 14371-84-7 |
IUPAC Name | 4-methoxy-1-[(4-methoxy-2-nitrophenyl)disulfanyl]-2-nitrobenzene |
Molecular Formula | C₁₄H₁₁N₂O₆S₂ |
Molecular Weight | 368.4 g/mol |
Canonical SMILES | COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)N+[O-])N+[O-] |
InChI Key | GDPGXDPBJUYOJU-UHFFFAOYSA-N |
Spectroscopic characterization includes nuclear magnetic resonance (NMR) for proton/carbon environments and infrared (IR) spectroscopy for functional group identification (S–S stretch: ~500 cm⁻¹; NO₂ asymmetric stretch: ~1520 cm⁻¹) . The ortho-nitro groups introduce steric hindrance, constraining rotational freedom around the disulfide bond.
The synthesis of Bis(2-nitro-4-methoxyphenyl)disulfide was first documented in mid-20th-century investigations into unsymmetrical disulfides. Early routes involved nucleophilic aromatic substitution reactions, where 2-nitro-4-methoxythiophenol underwent oxidative coupling under controlled conditions . By the 1980s, optimized protocols emerged using sodium sulfide (Na₂S) and elemental sulfur with 2-nitro-4-methoxyphenol as the precursor. Key synthetic parameters were established:
Table 2: Evolution of Synthetic Methods for Bis(2-nitro-4-methoxyphenyl)disulfide
Decade | Synthetic Approach | Catalyst/Reagent | Yield | |
---|---|---|---|---|
1960s | Oxidative coupling of thiols | I₂/O₂ | 50–60% | |
1980s | Na₂S/S⁰ with phenol derivatives | Acid/base mediation | 70–75% | |
2000s | Metal-catalyzed coupling | MOF-199/CuO nanoparticles | >90% | [6] |
The 21st century saw advances in green chemistry approaches. Heterogeneous catalysts like metal-organic frameworks (MOF-199) and copper oxide nanoparticles (CuO NPs) enabled efficient oxidative coupling of halides or thiols at lower temperatures (100°C), achieving yields up to 98% [6]. These methods minimized byproducts and avoided foul-smelling thiol intermediates.
Academic Research Applications
Bis(2-nitro-4-methoxyphenyl)disulfide serves as a model compound for studying disulfide bond reactivity. Its electronically asymmetric rings facilitate investigations into:
The compound’s electron-deficient aromatic rings make it valuable in synthesizing complex heterocycles. For example, it participates in intramolecular cyclizations to generate benzothiazines or thiophene derivatives under mild conditions [2].
Industrial Applications
Emerging Applications include:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0